molecular formula C15H10N4OS2 B2833809 N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207018-60-7

N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2833809
CAS No.: 1207018-60-7
M. Wt: 326.39
InChI Key: ZOMGRMWLIDNMHJ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a complex organic compound belonging to the thiazole and benzothiazole families

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core thiazole and benzothiazole structures. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and atmospheric conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical activities, making them valuable for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It can interact with various biological targets, leading to the development of new therapeutic agents and diagnostic tools.

Medicine: The compound's medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.

  • Thiazole derivatives: These compounds contain the thiazole ring and are known for their diverse chemical properties.

  • Pyrrole derivatives: These compounds include the pyrrole ring and are used in various chemical and biological applications.

Uniqueness: N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide stands out due to its unique combination of the benzothiazole and thiazole rings, as well as the presence of the pyrrole group. This combination provides the compound with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS2/c20-13(11-9-21-15(17-11)19-7-3-4-8-19)18-14-16-10-5-1-2-6-12(10)22-14/h1-9H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMGRMWLIDNMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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